Product packaging for Discadenine(Cat. No.:CAS No. 62061-49-8)

Discadenine

Cat. No.: B14542659
CAS No.: 62061-49-8
M. Wt: 304.35 g/mol
InChI Key: VSABNZFZVFUZGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Discadenine is a purine-derived metabolite first identified in the cellular slime mold Dictyostelium discoideum , where it functions as a potent spore germination inhibitor . This role ensures dormancy until favorable environmental conditions are met. Structurally related to N6-substituted adenine cytokinins, this compound also exhibits significant cytokinin activity in plants . Studies have confirmed its efficacy in classical plant bioassays and its ability to bind and activate Arabidopsis cytokinin receptors AHK3 and CRE1/AHK4, underscoring its value in plant physiology research . The compound's molecular formula is C14H20N6O2, with an average molecular weight of 304.35 g/mol . Its IUPAC name is (2S)-2-amino-4-{6-[(3-methylbut-2-en-1-yl)amino]-3H-purin-3-yl}butanoic acid, and it can be synthesized from precursors such as L-aspartic acid . Research Applications: • Study of cellular dormancy and spore germination mechanisms . • Investigation of cytokinin-like signaling and plant growth regulation . • Exploration of evolutionary connections between amoebozoan and plant hormone systems . This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N6O2 B14542659 Discadenine CAS No. 62061-49-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62061-49-8

Molecular Formula

C14H20N6O2

Molecular Weight

304.35 g/mol

IUPAC Name

2-amino-4-[6-(3-methylbut-2-enylimino)-7H-purin-3-yl]butanoic acid

InChI

InChI=1S/C14H20N6O2/c1-9(2)3-5-16-12-11-13(18-7-17-11)20(8-19-12)6-4-10(15)14(21)22/h3,7-8,10H,4-6,15H2,1-2H3,(H,17,18)(H,21,22)

InChI Key

VSABNZFZVFUZGA-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN=C1C2=C(N=CN2)N(C=N1)CCC(C(=O)O)N)C

Origin of Product

United States

Biosynthesis of Discadenine

Precursors and Intermediate Molecules

The synthesis of discadenine relies on the convergence of pathways that provide its core purine (B94841) structure and the specific side chains that define its chemical identity and biological function.

Role of N6-Isopentenyladenine (iP) as a Direct Precursor

N6-Isopentenyladenine (iP), a well-established cytokinin in various organisms, serves as the direct precursor for this compound biosynthesis. researchgate.netnactem.ac.uksemanticscholar.org The formation of this compound occurs through the enzymatic modification of iP. nih.gov In D. discoideum, a significant amount of free iP is present, which is believed to be the substrate pool for this compound synthesis. researchgate.netcolab.ws The production of iP itself can occur through a de novo pathway, distinct from tRNA degradation, ensuring a dedicated supply for cytokinin functions. semanticscholar.org Strains of Dictyostelium that are deficient in the primary enzyme for iP synthesis show markedly reduced levels of this compound, underscoring the essential role of iP as the immediate precursor. biologists.comnih.gov

Involvement of S-Adenosylmethionine (SAM)

S-Adenosylmethionine (SAM) is a crucial cosubstrate in the biosynthesis of this compound. wikipedia.org It provides the 3-amino-3-carboxypropyl group that is transferred to the N3 position of the adenine (B156593) ring of N6-isopentenyladenine. semanticscholar.orgontosight.ainih.gov This reaction is a key step that distinguishes this compound from its precursor, iP. SAM is a versatile molecule in cellular metabolism, known primarily as a methyl group donor, but in this pathway, it donates a larger aminocarboxypropyl moiety. researchgate.netnih.gov The transfer of this group from SAM is catalyzed by a specific enzyme, this compound synthase. ontosight.ai

Connection to 5'-AMP as an Isopentenyl Group Acceptor

The biosynthesis of the precursor N6-Isopentenyladenine (iP) begins with the isopentenylation of an adenine nucleotide. Research has demonstrated that 5'-adenosine monophosphate (5'-AMP) is the direct acceptor molecule for the isopentenyl group from dimethylallyl pyrophosphate (DMAPP). researchgate.netnih.gov This reaction, catalyzed by an isopentenyltransferase (IPT), forms an iP-type nucleotide. semanticscholar.orghebmu.edu.cn Subsequently, the ribose phosphate (B84403) group is removed to yield the free base, iP. biologists.com This pathway, which uses 5'-AMP as the initial substrate, is a de novo synthesis route for cytokinins and is not dependent on the degradation of tRNA. researchgate.netoup.com In D. discoideum, the enzyme shows a high affinity for AMP. annualreviews.org Interestingly, 5'-AMP can be produced from the hydrolysis of cyclic AMP (cAMP), a key signaling molecule in D. discoideum, suggesting a biochemical link between the organism's chemoattractant and its spore germination inhibitor. nih.gov

Enzymatic Pathways and Key Enzymes

The conversion of precursors into this compound is a precisely regulated enzymatic process, with this compound synthase being the central enzyme.

This compound Synthase Activity and Catalysis

This compound synthase is the enzyme responsible for the final step in this compound biosynthesis. researchgate.netnih.gov It is classified as a transferase (EC 2.5.1.-) that catalyzes the transfer of the 3-amino-3-carboxypropyl group from S-adenosyl-L-methionine (SAM) to the N3 position of N6-(Δ2-isopentenyl)adenine (iP). ontosight.ai This catalytic activity results in the formation of this compound and 5'-methylthioadenosine (MTA) as a byproduct. researchgate.net The enzyme has been purified and characterized from Dictyostelium discoideum, revealing its specific substrate requirements. nih.gov While the gene encoding this unique enzyme has not yet been identified, its activity is well-documented and specific to dictyostelids that use cAMP as a chemoattractant. nih.govnih.gov

The activity of this compound synthase is not constant throughout the life cycle of D. discoideum but is instead developmentally regulated. nih.gov Enzyme activity begins to increase following the aggregation of single-celled amoebae and continues to rise during the formation of the multicellular slug and fruiting body. nih.gov Studies have shown that the levels of this compound synthase activity, along with the concentrations of this compound and its precursor iP, are highest during the later stages of development, such as culmination and in the mature fruiting body. colab.wsnih.gov This temporal regulation ensures that this compound is produced at the appropriate time to fulfill its function, primarily inhibiting the premature germination of newly formed spores. researchgate.net A major peak of activity is observed around 26 hours into the developmental program, which corresponds to the post-fruiting body stage. nih.gov

Data on Key Molecules in this compound Biosynthesis

Molecule TypeNameRole in Pathway
Acceptor Molecule 5'-Adenosine Monophosphate (5'-AMP)Accepts an isopentenyl group to initiate the de novo synthesis of the precursor, iP. researchgate.netnih.gov
Isoprenoid Donor Dimethylallyl pyrophosphate (DMAPP)Donates the isopentenyl side chain to 5'-AMP. semanticscholar.orgoup.com
Direct Precursor N6-Isopentenyladenine (iP)The direct substrate that is modified to form this compound. researchgate.netnactem.ac.uk
Side-Chain Donor S-Adenosylmethionine (SAM)Donates the 3-amino-3-carboxypropyl group to iP. ontosight.ainih.gov
Final Product This compoundThe resulting cytokinin-like molecule, a spore germination inhibitor. nih.gov
Key Enzyme Isopentenyltransferase (IPT)Catalyzes the addition of the isopentenyl group to 5'-AMP. semanticscholar.orghebmu.edu.cn
Key Enzyme This compound SynthaseCatalyzes the final step, transferring the aminocarboxypropyl group from SAM to iP. ontosight.ainih.gov
Developmental Regulation of Enzyme Activity in D. discoideum

Contributions of Isopentenyltransferases (IPTs)

Isopentenyltransferases (IPTs) are crucial enzymes that initiate the biosynthesis of all isoprenoid cytokinins, including the precursor to this compound. nih.gov They catalyze the attachment of an isopentenyl group from dimethylallyl pyrophosphate (DMAPP) to an adenine moiety. researchgate.net In Dictyostelium, two primary pathways involving IPTs contribute to the pool of cytokinins: a de novo synthesis pathway and a tRNA degradation pathway. nih.govresearchgate.net

De Novo Biosynthesis: This pathway produces free cytokinins directly. It is initiated by an adenylate-IPT, which uses adenosine (B11128) monophosphate (AMP) as the substrate. researchgate.net

Adenylate-IPT (IptA) and tRNA-IPTs in D. discoideum

The genome of D. discoideum contains three distinct IPT genes that have been identified through phylogenetic analysis. frontiersin.orgbiologists.com These are categorized into one adenylate-IPT and two putative tRNA-IPTs. frontiersin.orgnih.gov

Adenylate-IPT (IptA): The iptA gene encodes the primary enzyme responsible for the de novo synthesis of cytokinins in D. discoideum. nih.gov IptA has been functionally characterized and is known to catalyze the condensation of isopentenyl pyrophosphate with 5'AMP. biologists.com This reaction forms the initial cytokinin precursor, which is subsequently converted to N⁶-(Δ²-isopentenyl)adenine (iP). biologists.com The inactivation of the iptA gene leads to a significant (5 to 10-fold) reduction in iP levels and an even greater reduction in this compound, underscoring its critical role in the main biosynthetic pathway. biologists.com IptA is responsible for approximately 90% of the cytokinins produced within the fruiting body stage of development. nih.gov

tRNA-IPTs (IptB and IptC): D. discoideum has two other IPT genes, iptB and iptC, which are phylogenetically related to tRNA-IPTs found in bacteria and other eukaryotes. frontiersin.orgbiologists.com While these have not been functionally characterized in detail, they are believed to be responsible for the residual cytokinin synthesis observed in iptA-deficient mutants. frontiersin.orgnih.gov It is proposed that IptB and IptC catalyze the prenylation of tRNA molecules. researchgate.net The subsequent degradation of this modified tRNA releases cytokinins, which can then serve as precursors for this compound synthesis, particularly when cells ingest bacteria and may derive precursors from bacterial tRNA degradation. biologists.com

Table 1: Isopentenyltransferase (IPT) Genes in Dictyostelium discoideum
GeneEnzymeTypeSubstratePathwayNotes
iptAIptAAdenylate-IPT5'-AMP, DMAPPDe novo biosynthesisFunctionally characterized; responsible for ~90% of cytokinin production in the fruiting body. nih.gov
iptBIptBPutative tRNA-IPTtRNAtRNA degradationClusters with bacterial tRNA-IPTs; not yet functionally characterized. frontiersin.orgbiologists.com
iptCIptCPutative tRNA-IPTtRNAtRNA degradationClusters with eukaryotic tRNA-IPTs; not yet functionally characterized. frontiersin.orgbiologists.com

Intersection with Purine Metabolism and Salvage Pathways

The biosynthesis of this compound is deeply integrated with central purine metabolism. ontosight.ai The very foundation of the molecule is an adenine ring, a core purine. The de novo synthesis pathway directly utilizes adenosine monophosphate (5'-AMP), a key intermediate in both purine biosynthesis and salvage pathways. researchgate.netbiologists.com

A significant connection exists with cyclic AMP (cAMP), the signaling molecule for aggregation in Dictyostelium. nih.gov The enzyme cAMP phosphodiesterase hydrolyzes cAMP to 5'-AMP. nih.govasm.org This directly provides the precursor substrate for the IptA enzyme, thus linking the cell aggregation signal (cAMP) to the later synthesis of the spore dormancy factor (this compound). nih.govasm.org The final synthesis step also requires S-adenosylmethionine (SAM), a critical methyl group donor in numerous metabolic pathways, which is used here as a source for the 3-amino-3-carboxypropyl group. frontiersin.orgnih.gov

Molecular Regulation of Biosynthesis

The production of this compound is tightly controlled to align with the developmental stages of D. discoideum, ensuring the compound is present at the correct time to regulate spore maturation and dormancy. nih.gov This regulation occurs at multiple molecular levels. ontosight.ai

Transcriptional Control Mechanisms

There is strong evidence for transcriptional regulation of the this compound biosynthetic pathway. The enzymes involved, particularly isopentenyltransferase (IptA) and this compound synthase, are considered to be developmentally regulated. nih.gov Their activity levels are not constant but instead peak following the onset of the culmination stage, when the fruiting body is formed. frontiersin.orgnih.gov

Gene expression analysis has confirmed that the transcription of the iptA gene is developmentally controlled, with its activity increasing significantly during late culmination. frontiersin.org Similarly, the activity of this compound synthase rises after cell aggregation, pauses during the slug stage, and then reaches a major peak after the fruiting body has developed. nih.gov Such changes in enzyme activity correlated with specific developmental milestones strongly imply that the genes encoding these enzymes are transcribed only at specific points in the life cycle. asm.org Furthermore, the entire process of spore germination, which is inhibited by this compound, is dependent on de novo mRNA synthesis, highlighting the central role of transcriptional control in these developmental transitions. nih.gov

Translational and Post-Translational Regulation

While transcriptional control is evident, it is likely that the biosynthesis of this compound is also regulated at the translational and post-translational levels to allow for more rapid control over enzyme activity. ontosight.ai The developmental profiles of enzyme activity suggest that, in addition to the synthesis of new enzyme protein (transcription/translation), the activity of existing enzymes may be modulated. However, the specific molecular mechanisms, such as protein modification (e.g., phosphorylation) or allosteric regulation of the biosynthetic enzymes, have not been fully elucidated. ontosight.ai

Biological Functions and Roles

Regulation of Spore Physiology in Dictyostelium discoideum

Discadenine is a critical signaling molecule that governs several aspects of spore biology in D. discoideum, ensuring the survival and timely germination of spores under favorable conditions.

This compound is widely recognized as a potent self-inhibitor of spore germination. researchgate.netacs.org It accumulates within the sorus, the spore-containing structure of the fruiting body, where it acts to prevent premature germination. nih.gov This inhibition is a crucial survival mechanism, ensuring that spores remain in a dormant state until they are dispersed to a more favorable environment where the inhibitor's concentration is diluted. nih.gov

The inhibitory effect of this compound on spore germination has been demonstrated across different species of the Dictyostelium genus. nih.govtandfonline.com Studies have shown that this compound effectively inhibits spore germination at a concentration of 1 ppm in D. discoideum, D. purpureum, and D. mucoroides. tandfonline.com In contrast, species from the genus Polysphondylium are not inhibited even at a concentration of 10 ppm. tandfonline.com This specificity highlights a co-evolutionary relationship between the signaling molecule and its target organisms. nih.gov The mechanism of inhibition is linked to the regulation of intracellular cyclic AMP (cAMP) levels. nih.gov It is proposed that this compound signaling, mediated by the histidine kinase DhkB, ultimately leads to the maintenance of high cAMP levels, which is necessary to keep spores dormant. biologists.comnih.gov Disruption of the gene encoding DhkB results in spores that germinate even in the presence of this compound. biologists.com

Table 1: Effect of this compound on Spore Germination in Different Cellular Slime Mold Species

SpeciesThis compound Concentration (ppm)Inhibition of Spore Germination
Dictyostelium discoideum1Effective
Dictyostelium purpureum1Effective
Dictyostelium mucoroides1Effective
Polysphondylium violaceum10Not inhibited
Polysphondylium pallidum10Not inhibited

Beyond its role in inhibiting germination, this compound also actively promotes the process of sporulation, which involves the differentiation of prespore cells into mature, encapsulated spores. biologists.comasm.org This dual function underscores its central role in the final stages of D. discoideum's developmental cycle.

Research has shown that the addition of this compound can induce rapid encapsulation of developing cells. biologists.com Interestingly, the concentration required for promoting sporulation (with maximum activity at 10 nM) is considerably lower than that needed to inhibit germination (above 1 µM). biologists.com This suggests a high sensitivity of the sporulation pathway to this compound. The signaling pathway for this compound-induced sporulation involves the histidine kinase DhkB and the adenylyl cyclase AcrA. biologists.com This pathway appears to be independent of the SDF-2 signaling pathway, another crucial regulator of sporulation, although both pathways converge to increase intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) to trigger encapsulation. biologists.com Strains lacking the enzyme responsible for cytokinin synthesis, which includes the precursor to this compound, exhibit defective sporulation. biologists.com

This compound is essential for maintaining the long-term dormancy of spores. biologists.comcdnsciencepub.com Within the high-density environment of the sorus, this compound, along with other factors like high salt concentrations, ensures that spores remain metabolically quiescent. nih.gov This dormancy is crucial for surviving periods of nutrient scarcity and other unfavorable environmental conditions. asm.org

The maintenance of dormancy is achieved through the regulation of intracellular cAMP. nih.govcdnsciencepub.com It is proposed that a balance between this compound and a spore autoactivator regulates cAMP signaling. nih.govcdnsciencepub.com Disruption of this balance can trigger the germination cascade. nih.govcdnsciencepub.com The model suggests that ammonia (B1221849) and this compound may act as separate signals that synergistically activate PKA by stimulating the adenylyl cyclase ACG while inhibiting cAMP phosphodiesterase activity in dormant spores. scispace.commicrobiologyresearch.org This ensures that intracellular cAMP levels remain high, a condition necessary for both sporulation and the subsequent maintenance of dormancy. nih.govcdnsciencepub.com

Promotion of Spore Differentiation and Encapsulation (Sporulation)

Modulation of Cellular Processes in Dictyostelium discoideum Development

This compound's influence extends beyond spore physiology, impacting the broader developmental program of D. discoideum from cell differentiation to the formation of the mature fruiting body.

This compound is part of a complex network of signaling molecules that guide the differentiation of amoeboid cells into either stalk or spore cells during the multicellular stage of the D. discoideum life cycle. nih.gov While much of the focus has been on its late-stage developmental roles, its presence and the machinery for its synthesis are developmentally regulated, suggesting a broader influence on cell fate decisions. frontiersin.org

During fruiting body formation, secreted signals, including this compound and SDF-2, act to increase intracellular cAMP levels and activate PKA. frontiersin.org This activation is a key trigger for spore maturation and the expression of genes that control spore dormancy and germination. frontiersin.org The interplay between different signaling pathways, including those involving cAMP, ammonia, and differentiation-inducing factor (DIF), determines the pattern of cell differentiation. nih.gov

The synthesis and accumulation of this compound are tightly regulated during the developmental cycle of D. discoideum, with its levels peaking during the final stages of fruiting body formation. biologists.comfrontiersin.org This temporal regulation ensures that this compound exerts its effects at the appropriate developmental window.

This compound is synthesized from its precursor, isopentenyl adenine (B156593). biologists.com The enzyme responsible for the final step, this compound synthase, is itself developmentally regulated. frontiersin.org Both isopentenyl adenine and this compound can be extracted from mature fruiting bodies. biologists.com The levels of this compound are significantly high in the spore mass, consistent with its role as a germination inhibitor. frontiersin.org The accumulation of this compound coincides with the culmination phase, where the aggregated cell mass transforms into a stalk and a sorus. biologists.comasm.org This timing is critical for coordinating the final differentiation of spores and ensuring their dormancy upon maturation. biologists.com

Influence on Cell Growth and Differentiation

Interkingdom Bioactivity

This compound, originally identified as a self-spore germination inhibitor in the slime mold Dictyostelium discoideum, demonstrates notable cytokinin activity in various plant systems. researchgate.netnih.govacs.orgacs.org This cross-kingdom biological function has been confirmed through classical plant bioassays and molecular-level receptor interaction studies. nih.govacs.org

The cytokinin-like properties of this compound have been rigorously evaluated using standard plant-based assays that measure physiological responses typically induced by cytokinins, such as cell division and pigment production. researchgate.netfrontiersin.org

In the tobacco callus bioassay, which measures the ability of a substance to stimulate cell division and proliferation, this compound exhibits clear cytokinin activity. mdpi.comoup.com This activity is observable in a dose-dependent manner, with effective concentrations ranging from 0.5 to 16 µM. frontiersin.orgnih.gov Notably, at a concentration of 10 µM, where the potent synthetic cytokinin benzyladenine (BAP) can show cytotoxicity, this compound-treated callus cells continue to proliferate. nih.gov The N3-α-amino acid residue in this compound is thought to contribute to this lower cytotoxicity compared to BAP. frontiersin.orgnih.gov

In the Amaranthus bioassay, which assesses cytokinin activity by measuring the induction of betacyanin synthesis, this compound is found to be modestly active. acs.orgmdpi.com Research shows that at a concentration of 100 μM, this compound achieves 55% of the activity level of the benchmark cytokinin, BAP. acs.org

BioassayCompoundConcentration RangeObserved Activity/ResultReference
Tobacco Callus (Cell Division)This compound0.5 - 16 µMStimulates cell proliferation in a dose-dependent manner. frontiersin.orgnih.gov
Tobacco Callus (Cell Division)Benzyladenine (BAP)~10 µMCan exhibit cytotoxicity at this concentration. nih.gov
Amaranthus (Betacyanin Synthesis)This compound100 µMModestly active; achieves 55% of the activity of BAP. acs.org
Amaranthus (Betacyanin Synthesis)Benzyladenine (BAP)-Used as a positive control for high activity. acs.org

To confirm that the observed physiological effects are due to a true cytokinin response, this compound has been tested for its ability to interact directly with plant cytokinin receptors. researchgate.netnih.gov Studies have focused on the well-characterized Arabidopsis thaliana receptors, AHK3 and CRE1/AHK4, which are key components of the cytokinin signaling pathway. nih.govacs.org

The cytokinin-like activity of this compound is further substantiated by its direct interaction with Arabidopsis cytokinin receptors. frontiersin.org In competitive binding assays, this compound was shown to compete with radiolabeled trans-zeatin (B1683218) for the ligand-binding sites of both the AHK3 and CRE1/AHK4 receptors expressed in E. coli. acs.orgfrontiersin.org This indicates that this compound can physically occupy the same binding pocket as natural cytokinins. Of the two receptors, this compound demonstrates a higher affinity for CRE1/AHK4. frontiersin.orgnih.gov

Furthermore, in a bacterial receptor activation assay, where receptor binding leads to the expression of a β-galactosidase reporter gene, this compound was shown to activate both AHK3 and CRE1/AHK4. frontiersin.org This activation occurred in a dose-dependent manner, confirming that this compound not only binds to the receptors but also triggers a downstream signaling response. acs.orgfrontiersin.org This ability to both bind and activate plant cytokinin receptors solidifies its classification as a molecule with true cytokinin functionality. acs.orgfrontiersin.org

ReceptorAssay TypeFindingReference
CRE1/AHK4Competitive Binding AssayThis compound competes with trans-zeatin for the ligand-binding site. Shows a higher affinity for this receptor compared to AHK3. acs.orgfrontiersin.orgnih.gov
AHK3Competitive Binding AssayThis compound competes with trans-zeatin for the ligand-binding site. acs.orgfrontiersin.org
CRE1/AHK4Bacterial Receptor Activation AssayThis compound activates the receptor in a dose-dependent manner. frontiersin.org
AHK3Bacterial Receptor Activation AssayThis compound activates the receptor in a dose-dependent manner. frontiersin.org

Mechanisms of Action and Signal Transduction

Two-Component Signal Transduction Systems

The initial perception of the discadenine signal is mediated by a two-component signal transduction system, a common mechanism in prokaryotes, plants, and lower eukaryotes for responding to environmental stimuli. nih.gov

Histidine Kinases (DhkB) as Primary Receptors

The primary receptor for this compound is believed to be the histidine kinase DhkB. biologists.commolbiolcell.orgnih.gov Histidine kinases are sensor proteins that autophosphorylate on a conserved histidine residue in response to a specific stimulus. nih.gov In the case of this compound signaling, DhkB is thought to be activated upon binding of this compound. nih.govbiologists.com This activation initiates a phosphorelay cascade. While DhkB is a key player, it's part of a family of histidine kinases in Dictyostelium, including DhkA and DhkC, which respond to different signals like the peptide SDF-2 and ammonia (B1221849), respectively. nih.govmolbiolcell.org Strains of Dictyostelium lacking a functional DhkB gene exhibit defects in spore dormancy, indicating its essential role in this process. biologists.com

Adenylyl Cyclases (AcrA, ACB) as Downstream Effectors

Following the activation of DhkB, the signal is transduced to downstream effector proteins, which include the adenylyl cyclases AcrA (also known as ACB). nih.govbiologists.commdpi.commdpi.com Adenylyl cyclases are enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP). nih.gov AcrA/ACB is a unique adenylyl cyclase that possesses domains related to histidine kinase response regulators. mdpi.combiologists.com It is proposed that an RdeA-independent phosphotransfer from the activated DhkB leads to the activation of AcrA/ACB. researchgate.net This activation is a critical step, as cells lacking AcrA/ACB show defects in terminal spore differentiation and fail to respond to this compound. biologists.comresearchgate.net Dictyostelium possesses other adenylyl cyclases, such as ACA and ACG, which are involved in different developmental stages and respond to other stimuli like osmotic stress. mdpi.comnih.gov

Cyclic Nucleotide Signaling Pathways

The activation of adenylyl cyclases by the this compound-DhkB pathway leads to the modulation of intracellular second messenger levels, primarily cAMP, which then orchestrates the cellular response.

Mediation of Intracellular cAMP Accumulation

The primary consequence of AcrA/ACB activation is the accumulation of intracellular cyclic AMP (cAMP). biologists.commdpi.comresearchgate.net This increase in cAMP concentration serves as a crucial intracellular signal. The regulation of cAMP levels is a central theme in Dictyostelium development, with various signals converging on its synthesis and degradation. mdpi.comscispace.com While this compound promotes cAMP accumulation through the DhkB-AcrA/ACB pathway, other factors like the peptide SDF-2 also lead to increased cAMP, albeit through a different mechanism involving the inhibition of the cAMP phosphodiesterase, RegA. biologists.comnih.gov

Activation of cAMP-Dependent Protein Kinase A (PKA)

The elevated intracellular cAMP levels directly lead to the activation of cAMP-dependent Protein Kinase A (PKA). biologists.comresearchgate.netnih.gov PKA is a key regulatory enzyme that, in its inactive state, consists of catalytic and regulatory subunits. The binding of cAMP to the regulatory subunits causes their dissociation from the catalytic subunits, thereby activating them. nih.gov Activated PKA then phosphorylates a variety of downstream target proteins, which in turn regulate gene expression and cellular processes such as spore encapsulation and dormancy. biologists.comnih.gov The central role of PKA is underscored by the fact that constitutive activation of PKA can bypass the need for upstream signals like this compound. nih.gov

Molecular Interactions and Regulatory Networks

This compound as a Cell-Density Sensing and Quorum Sensing Factor

This compound is a crucial signaling molecule in the life cycle of the social amoeba Dictyostelium discoideum, where it functions as a cell-density or quorum sensing factor. nih.gov This mechanism ensures that certain developmental processes, particularly spore germination, only occur under appropriate conditions. nih.gov

Quorum sensing is a form of cell-to-cell communication that allows a population of cells to coordinate their behavior in response to changes in cell density. frontiersin.orgjlabphy.org This is achieved through the secretion and detection of signaling molecules called autoinducers. frontiersin.org In Dictyostelium, this compound acts as such an autoinducer. nih.gov Spores of Dictyostelium secrete this compound, and the extracellular concentration of this molecule reflects the density of the spore population. nih.gov When spores are densely packed within the sorus of a mature fruiting body, the concentration of this compound is high, which inhibits premature germination. nih.govasm.org Upon dispersal to a new environment where the spores are no longer in close proximity, the concentration of this compound decreases, lifting the inhibition and allowing germination to proceed when conditions are favorable. asm.org

The biosynthesis of this compound is a unique process in Dictyostelia. nih.govfrontiersin.org It is synthesized from isopentenyl adenine (B156593) (iP), a cytokinin, through the action of this compound synthase. nih.govfrontiersin.orgontosight.ai This enzyme catalyzes the transfer of a 3-amino-3-carboxypropyl group from S-adenosylmethionine (SAM) to iP. nih.govfrontiersin.orgontosight.ai The production of both iP and this compound is developmentally regulated, with levels increasing at the onset of culmination, the final stage of fruiting body formation. nih.govfrontiersin.org

The perception of the this compound signal is thought to be mediated by a two-component signal transduction system. asm.orgbiologists.com While the specific receptor for this compound is still under investigation, it is proposed that the signal is transduced through the histidine kinase DhkB. asm.orgbiologists.combiologists.com This initiates a signaling cascade that ultimately regulates the intracellular levels of cyclic AMP (cAMP), a key second messenger in Dictyostelium development. biologists.com

Regulation of Response Regulator Phosphodiesterases (RegA)

This compound exerts its influence on spore germination and other developmental processes by modulating the activity of the response regulator phosphodiesterase, RegA. asm.orgcore.ac.uk RegA is an intracellular enzyme that specifically hydrolyzes cAMP, thereby controlling its intracellular concentration and the activity of the downstream cAMP-dependent protein kinase A (PKA). biologists.comnih.gov

RegA is a multi-domain protein containing a response regulator (RR) receiver domain and a C-terminal phosphodiesterase catalytic domain. core.ac.uknih.gov The activity of RegA is controlled by a multi-step phosphorelay system, a hallmark of two-component signaling. biologists.comnih.gov This system typically involves a sensor histidine kinase that autophosphorylates in response to an external signal. biologists.com The phosphoryl group is then transferred to a response regulator, in this case, RegA, leading to its activation. biologists.com

The signaling pathway initiated by this compound is believed to involve the histidine kinase DhkB. biologists.combiologists.com It is proposed that this compound interacts with DhkB, influencing its kinase or phosphatase activity. biologists.comcore.ac.uk This, in turn, modulates the phosphorylation state of RegA. asm.org However, the precise mechanism by which this compound, through DhkB, regulates RegA is distinct from other signaling pathways that also converge on RegA. For instance, the spore differentiation factor 2 (SDF-2) pathway utilizes a different histidine kinase, DhkA, to dephosphorylate and inactivate RegA, leading to an increase in cAMP levels and promoting spore maturation. frontiersin.orgbiologists.combiologists.com In contrast, this compound signaling, acting via DhkB, is thought to inhibit RegA activity, also resulting in an accumulation of intracellular cAMP. biologists.com This increase in cAMP, mediated by the inhibition of RegA, is a crucial step in preventing precocious spore germination and has also been implicated in inducing sporulation under certain conditions. biologists.comcore.ac.uk

The regulation of RegA is a central node for integrating various extracellular signals that control developmental decisions in Dictyostelium. biologists.comcore.ac.uk Besides this compound and SDF-2, other factors like ammonia also influence RegA activity through different sensor histidine kinases, such as DhkC. biologists.com This complex regulatory network allows the organism to fine-tune its developmental program in response to a variety of environmental cues.

Catabolism and Degradation Pathways

Enzymatic Steps and Metabolites

The degradation of discadenine involves its conversion into simpler molecules that can be either recycled or excreted. This process can be conceptualized in sequential stages, starting from the cleavage of its unique side chains to the breakdown of the core purine (B94841) structure.

While this compound itself is a modified adenine (B156593) base, its degradation pathway is intrinsically linked to the metabolism of purine nucleosides. The initial and key step in the catabolism of N6-substituted purines like this compound is the cleavage of the N6-side chain. annualreviews.orgoup.com In Dictyostelium discoideum, an enzyme with activity similar to cytokinin oxidase/dehydrogenase (CKX) has been identified. nih.govresearchgate.net This enzyme is responsible for the irreversible degradation of cytokinins by catalyzing the oxidative cleavage of the N6-isopentenyl side chain. annualreviews.orgoup.comresearchgate.net This primary enzymatic action on this compound would result in the formation of adenine and a side-chain derived aldehyde. oup.com

Following the removal of the side chain, the resultant adenine enters the general purine degradation pathway. ksumsc.com Although adenine can be directly deaminated, the primary route for its catabolism in many organisms involves its conversion to the corresponding nucleoside, adenosine (B11128), which is then further metabolized. However, in the context of purine nucleotide catabolism, AMP is typically deaminated to IMP, which is then hydrolyzed to inosine (B1671953). utah.edu Adenosine itself is deaminated by adenosine deaminase to form inosine. utah.edu

Once inosine is formed, the pathway continues with the removal of the ribose sugar. Purine nucleoside phosphorylase (PNP) catalyzes the phosphorolytic cleavage of the N-glycosidic bond in inosine to yield hypoxanthine (B114508) and ribose-1-phosphate. ksumsc.com

The resulting nucleobase, hypoxanthine, is then subjected to oxidation. Xanthine (B1682287) oxidase, a key enzyme in purine catabolism, first oxidizes hypoxanthine to xanthine. ksumsc.comcapes.gov.br Subsequently, the same enzyme, xanthine oxidase, catalyzes the further oxidation of xanthine to the final major metabolic end product of purine degradation in many species, uric acid. ksumsc.comcapes.gov.br

Several key enzymes are implicated in the catabolic cascade of this compound and its subsequent metabolites.

Cytokinin Oxidase/Dehydrogenase (CKX)-like enzyme: This enzyme initiates the degradation by cleaving the N6-side chain of this compound to produce adenine. nih.govoup.comresearchgate.net

Adenosine Deaminase: Converts adenosine (if formed) to inosine. utah.edu

Purine Nucleoside Phosphorylase (PNP): Cleaves the glycosidic bond of inosine to form the purine base hypoxanthine. ksumsc.com

Xanthine Oxidase: A molybdenum-containing enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. ksumsc.comcapes.gov.br

The breakdown of this compound generates a series of intermediate and final metabolites.

Adenine: The initial product resulting from the cleavage of the N6-side chain of this compound. oup.com

Inosine: A key nucleoside intermediate formed from the deamination of adenosine. utah.edu

Hypoxanthine: A purine nucleobase formed from the phosphorolysis of inosine. ksumsc.com

Xanthine: An intermediate purine base formed from the oxidation of hypoxanthine. ksumsc.comcapes.gov.br

Uric Acid: The final product of purine catabolism in many organisms, resulting from the oxidation of xanthine. ksumsc.comcapes.gov.br

Identified Key Enzymes (e.g., Nucleoside Hydrolases, Nucleoside Phosphorylases, Xanthine Oxidases)

Regulation of Catabolic Processes

The rate of this compound degradation is not constant but is subject to regulation, ensuring that its levels are appropriately maintained in response to developmental and environmental cues.

The catabolism of this compound is primarily regulated by the activity of the enzymes involved and the availability of their substrates. The expression and activity of cytokinin metabolic enzymes, including those involved in degradation, are developmentally regulated in Dictyostelium discoideum. biologists.comnih.gov For instance, the activity of the CKX-like enzyme is known to change during the developmental cycle of the slime mold. researchgate.net

Feedback Inhibition Mechanisms

This compound's functional regulation is intricately tied to feedback mechanisms within the broader context of cellular signaling, particularly pathways involving cyclic AMP (cAMP) in Dictyostelium discoideum. While direct feedback inhibition by this compound on its own synthase has not been extensively detailed, its role as a signaling molecule subjects it to the regulatory networks that control developmental processes.

A significant feedback loop involves the cAMP-dependent protein kinase (PKA). nih.gov this compound, along with other signals, influences intracellular cAMP levels. biologists.commdpi.com Elevated cAMP activates PKA, which in turn initiates a multitude of downstream effects. One of these effects is a negative feedback mechanism that inhibits adenylyl cyclase (ACA), the enzyme responsible for cAMP synthesis. nih.govbiologists.com This inhibition leads to a rapid reduction in intracellular cAMP levels, effectively dampening the signal. This loop ensures that the cAMP signal is transient, allowing cells to reset and respond to subsequent stimuli. nih.gov

Another layer of regulation involves phosphodiesterases (PDEs), enzymes that degrade cAMP. The activity of these enzymes is also subject to control. For instance, the extracellular phosphodiesterase PdsA is regulated by a specific protein inhibitor. The expression of this inhibitor is repressed when extracellular cAMP concentrations are high, allowing PdsA to become more active and reduce cAMP levels. nih.gov This interplay between synthesis, degradation, and inhibitory proteins creates a robust system for controlling the amplitude and duration of cAMP signals, which are central to this compound's function in processes like spore germination. nih.govbiologists.com Furthermore, cytokinin biosynthesis in general is known to be regulated by a feedback mechanism where the cytokinin level itself can influence the expression of genes related to its own synthesis and catabolism. researchgate.net

Pathological Implications of Dysregulation

The dysregulation of this compound levels or the signaling pathways it modulates has significant pathological consequences for Dictyostelium discoideum, primarily manifesting as developmental defects. Given that this compound is a crucial inhibitor of spore germination and a player in terminal differentiation, its improper concentration or signaling can disrupt the organism's life cycle. biologists.comresearchgate.net

One of the most direct pathological outcomes of dysregulated cytokinin signaling is defective sporulation. Research has shown that Dictyostelium strains that lack the isopentenyl-transferase enzyme, which is essential for the synthesis of this compound's precursor and other cytokinins, are unable to sporulate properly. biologists.com This indicates that a certain level of cytokinin signaling is necessary to prime the cells for correct terminal differentiation.

The broader principle is that the dysregulation of signaling pathways involving cyclic nucleotides like cAMP is associated with pathology. nih.gov In more complex organisms, the disruption of pathways analogous to those affected by this compound is linked to a variety of diseases, highlighting the conserved importance of tightly regulating such signaling networks. nih.govmdpi.com

Evolutionary and Comparative Biology of Discadenine

Phylogenetic Context of Discadenine Production

This compound, a unique cytokinin derivative, is intrinsically linked to the evolutionary journey of the social amoeba Dictyostelium discoideum. This organism occupies a pivotal position in the eukaryotic tree of life, having diverged from the animal lineage shortly after the separation of plants and animals. biologists.comnih.gov This evolutionary placement has resulted in Dictyostelium retaining a fascinating mosaic of characteristics from both kingdoms, providing a unique lens through which to study the evolution of signaling molecules like cytokinins. biologists.comnih.gov

Evolution of Cytokinin Biosynthesis and Signaling in Dictyostelium

The production of cytokinins, including this compound, in Dictyostelium involves pathways that show both conservation and divergence from those in other organisms. frontiersin.orgnih.gov Dictyostelium possesses genes for both the de novo and the tRNA degradation pathways of cytokinin biosynthesis. researchgate.netnih.govresearchgate.net The de novo pathway, facilitated by adenylate isopentenyltransferases (IPTs), synthesizes free cytokinins, while the tRNA degradation pathway releases cytokinins from modified tRNA molecules. nih.govresearchgate.net

The key enzyme for de novo cytokinin biosynthesis in Dictyostelium is IptA, an adenylate-IPT. nih.govresearchgate.net The inactivation of the iptA gene leads to a significant reduction in the production of isopentenyl adenine (B156593) (iP), the direct precursor to this compound. biologists.com This highlights the central role of the de novo pathway in generating the bulk of cytokinins required for developmental processes. biologists.comnih.gov However, even in the absence of a functional IptA, residual levels of iP are detected, likely originating from the degradation of tRNA. biologists.com

Dictyostelium also possesses two putative tRNA-IPTs, IptB and IptC, which are phylogenetically related to bacterial and eukaryotic tRNA-IPTs, respectively. frontiersin.org These enzymes are thought to be responsible for the synthesis of tRNA-bound cytokinins. nih.gov The presence of both types of biosynthetic pathways suggests a sophisticated system for regulating cytokinin levels throughout the organism's life cycle. researchgate.netresearchgate.net

The signaling pathway for cytokinins in Dictyostelium involves a two-component system, a feature shared with plants but absent in animals. biologists.comnih.gov This system in Dictyostelium utilizes a histidine kinase, DhkB, and an adenylyl cyclase, AcrA, to transduce the cytokinin signal, leading to an increase in intracellular cAMP levels. biologists.comnih.gov This ultimately activates Protein Kinase A (PKA), which triggers crucial developmental events like spore encapsulation. biologists.comnih.gov

Comparative Analysis with Other Cytokinins

Contrasting Activities with Isopentenyl Adenine (iP) and Zeatin (Z)

This compound, along with its precursor isopentenyl adenine (iP), plays a dual role in Dictyostelium, both inducing sporulation and maintaining spore dormancy. biologists.comnih.gov In assays inducing rapid encapsulation of developing cells, both this compound and iP show maximum activity at concentrations around 10 nM. biologists.com

Zeatin, a common cytokinin in plants, can also induce encapsulation in Dictyostelium, but it requires a significantly higher concentration, approximately 100-fold greater than that of this compound or iP, to elicit a similar response. biologists.com This suggests that the cytokinin signaling machinery in Dictyostelium is specifically tuned to recognize and respond to its native cytokinins, this compound and iP. While this compound is a potent spore germination inhibitor in Dictyostelium, it also exhibits cytokinin activity in plant-based bioassays, such as those using tobacco callus cells, highlighting a degree of conserved biological recognition across kingdoms. biologists.comacs.org

Comparative Activities of Cytokinins in Dictyostelium Sporulation

CompoundEffective Concentration for Sporulation InductionPrimary Role in DictyosteliumFound in Dictyostelium
This compound~10 nM biologists.comInduces sporulation, maintains spore dormancy biologists.comnih.govYes biologists.comfrontiersin.org
Isopentenyl Adenine (iP)~10 nM biologists.comInduces sporulation, maintains spore dormancy biologists.comnih.govYes biologists.comfrontiersin.org
Zeatin (Z)~1 µM (100-fold higher than this compound/iP) biologists.comInduces sporulation at high concentrations biologists.comNo biologists.com

Relation to tRNA Degradation Pathway Products

The biosynthesis of cytokinins is intricately linked to tRNA metabolism. biologists.comresearchgate.net In all kingdoms of life, the degradation of tRNA can release modified nucleosides, including cytokinins. frontiersin.orgresearchgate.net This is considered an evolutionarily ancient source of these signaling molecules. researchgate.net

The degradation of tRNA is not just a random process but can be a regulated mechanism to generate signaling molecules. nih.govoup.com tRNA-derived small RNAs (tsRNAs) are now recognized as functional molecules that can regulate various cellular processes. nih.govfrontiersin.org The release of cytokinins from tRNA can be seen as part of this broader phenomenon of "tRNA renovatio," where tRNA fragments are repurposed for signaling functions. nih.gov In Dictyostelium, the degradation of tRNA, potentially from ingested bacteria, can serve as an external source of cytokinins, further highlighting the interplay between the organism and its environment in regulating development. biologists.com

Cytokinin Biosynthesis Pathways and Products in Dictyostelium

PathwayKey Enzyme(s)Primary ProductsEvolutionary Context
De novo BiosynthesisIsopentenyltransferase (IptA) nih.govresearchgate.netIsopentenyl adenine (iP), leading to this compound biologists.comnih.govPrimary pathway for developmental cytokinin production in Dictyostelium biologists.com
tRNA DegradationPutative tRNA-IPTs (IptB, IptC) frontiersin.orgnih.govIsopentenyl adenine (iP), cis-Zeatin (cZ), 2-methylthio-N6-isopentenyladenine (2MeSiP) biologists.comnih.govEvolutionarily ancient pathway, contributes to the pool of free cytokinins biologists.comresearchgate.net

Advanced Research Methodologies for Discadenine Studies

Biochemical and Enzymatic Assays

In vitro assays provide a controlled environment to study the biochemical properties of discadenine, its biosynthesis, and its interaction with receptors, free from the complexity of a whole-cell system.

The enzymatic synthesis of this compound has been successfully reconstituted in cell-free systems. hoffmanlab.orggenome.jp These assays were fundamental in identifying the substrates and the enzyme responsible for the final step in this compound biosynthesis. rhea-db.orgwikipedia.org In this system, a crude enzyme extract from D. discoideum cells, specifically from the developmental stage when this compound production is high, is used. hoffmanlab.org

The assay typically involves incubating the enzyme preparation with the two required substrates: S-adenosyl-L-methionine and N6-(Δ2-isopentenyl)-adenine. wikipedia.org The reaction yields this compound and 5'-methylthioadenosine as products. wikipedia.org By using radiolabeled substrates, researchers can easily track the formation of the product and quantify the activity of the enzyme, named this compound synthase. wikipedia.org These cell-free systems were critical in confirming that this compound biosynthesis occurs via a pathway independent of tRNA degradation and in characterizing the enzymatic activity throughout the developmental cycle of D. discoideum. frontiersin.orghoffmanlab.org

While specific this compound receptors in D. discoideum are not fully characterized, its structural similarity to plant cytokinins has led to the use of well-established plant receptor assay systems to study its activity. frontiersin.orgresearchgate.net These in vitro assays measure the ability of this compound to bind to and activate known cytokinin receptors. researchgate.net

Commonly used methods include:

Competitive Binding Assays : These assays measure how effectively this compound competes with a radiolabeled cytokinin, such as trans-zeatin (B1683218), for binding to specific receptors like AHK3 and CRE1/AHK4 from Arabidopsis thaliana. researchgate.net Such experiments have shown that this compound can displace the labeled ligand, confirming it binds to these receptors, with a higher affinity observed for CRE1/AHK4. researchgate.net

Bacterial Receptor Activation Assays : In this system, cytokinin receptors from plants are expressed in bacteria. The activation of the receptor by a ligand (like this compound) triggers a signaling cascade that results in the expression of a reporter gene, such as β-galactosidase. These assays have demonstrated that this compound can activate both AHK3 and CRE1/AHK4 in a dose-dependent manner. researchgate.net

These cross-species assays provide a robust method for characterizing the cytokinin-like activity of this compound and understanding the structural requirements for receptor interaction. researchgate.net

Cell-Free Biosynthesis Systems

Omics Technologies and High-Throughput Analysis

Modern omics technologies offer a global, unbiased view of the molecular changes associated with this compound signaling, moving beyond the study of single genes or proteins. mdpi.comnih.gov These high-throughput methods allow for the simultaneous analysis of thousands of molecules, providing a systems-level understanding of cellular responses. nih.gov

Transcriptomics : Using technologies like RNA-sequencing (RNA-Seq), researchers can analyze the entire set of RNA transcripts in a cell under different conditions. mdpi.com For instance, comparing the transcriptomes of wild-type D. discoideum with iptA-deficient or iptA-overexpressing strains can reveal entire networks of genes whose expression is regulated by the this compound pathway. researchgate.net This approach can identify novel downstream targets and cellular processes affected by cytokinin signaling.

Proteomics : This involves the large-scale study of proteins. Using mass spectrometry-based techniques, one can compare the proteomes of mutant and wild-type strains to see how protein expression and post-translational modifications change in response to altered this compound levels. frontiersin.org

Metabolomics : This is the comprehensive analysis of all metabolites in a biological sample. nih.gov Metabolomic studies on iptA mutants have revealed significant alterations in the TCA cycle and amino acid metabolism, providing direct evidence of the broad metabolic impact of cytokinin pathway disruption. researchgate.net

These high-throughput approaches are essential for building comprehensive models of this compound's function, identifying new components of its signaling network, and understanding its integration with other metabolic and developmental pathways. nih.govresearchgate.net

Table 3: Compound Names Mentioned in Article

Compound Name
This compound
Isopentenyl adenine (B156593) (iP)
S-adenosyl-L-methionine
5'-methylthioadenosine
trans-zeatin
Adenosine (B11128) monophosphate (AMP)
Benzyladenine (BA)
MPBD
DIF-1
cAMP
GABA
SDF-1

Transcriptional Profiling (e.g., Microarray Analysis of Gene Expression)

Transcriptional profiling is a powerful methodology used to understand the global gene expression changes within an organism during specific biological processes. Microarray analysis, a common technique for this purpose, allows for the simultaneous monitoring of the expression levels of thousands of genes. nih.govplos.org This provides a comprehensive snapshot of the transcriptional activity in a cell or tissue sample, enabling researchers to identify genes and entire pathways that are activated or repressed under different conditions. plos.orgyoutube.com In the context of this compound research, particularly in the model organism Dictyostelium discoideum, transcriptional profiling is crucial for elucidating the genetic regulatory networks that control the biosynthesis of this compound and its role in developmental transitions. nih.gov

The development of D. discoideum from single-celled amoebae into a multicellular fruiting body is a highly regulated process orchestrated by significant shifts in gene expression. pnas.org The initiation of development, triggered by starvation, leads to dramatic changes in the transcriptional profile as cells adapt and begin to communicate. nih.gov As development progresses into multicellular aggregates, further signaling cascades continue to modify gene expression, leading to the differentiation of cell types like spores and stalk cells. nih.gov

Research has shown that the expression of genes involved in the this compound biosynthesis pathway is tightly controlled at the transcriptional level. For instance, the gene encoding isopentenyl transferase (iptA), which catalyzes a key step in the synthesis of this compound's precursor, is only expressed after 20 hours of development. nih.gov This temporal restriction ensures that cytokinins like this compound are produced specifically during the late culmination stage. nih.gov By using microarray analysis to compare gene expression profiles at different developmental stages, researchers can identify which genes are co-regulated with iptA and other biosynthesis genes. This helps to build a comprehensive model of the signaling pathways that trigger this compound production.

Furthermore, transcriptional profiling can reveal the downstream effects of this compound. By analyzing the transcriptional profiles of wild-type versus mutant strains that cannot produce or respond to this compound, scientists can pinpoint the genes whose expression is modulated by this signaling molecule. These studies have shown that signals like this compound are required for the maturation of spores, acting through complex pathways to ultimately activate protein kinase A (PKA). biologists.com Microarray experiments can identify the full suite of genes regulated by the this compound-PKA pathway, providing insights into its role in processes like spore maturation and dormancy. biologists.comasm.org

Metabolomic Profiling (e.g., UHPLC-HRMS/MS)

Metabolomic profiling involves the comprehensive analysis of small molecules (metabolites) within a biological system. A highly sensitive and specific technique for this purpose is Ultra High-Performance Liquid Chromatography-High Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS). nih.gov This method separates complex mixtures of metabolites with high resolution and identifies and quantifies them based on their mass-to-charge ratio and fragmentation patterns. nih.govchemrxiv.org In this compound research, UHPLC-HRMS/MS has been instrumental in creating detailed profiles of cytokinins and other metabolites throughout the life cycle of Dictyostelium discoideum. nih.govnih.gov

Studies employing UHPLC-HRMS/MS have comprehensively profiled the presence and quantity of various cytokinins, including this compound, at key stages of the D. discoideum life cycle: growth, aggregation, mound, slug, fruiting body, and germination. nih.govnih.gov This research has revealed that D. discoideum produces at least six different forms of cytokinins, with their abundance varying significantly across these stages. nih.govresearchgate.net

The findings confirm that this compound is a major metabolite, particularly during the later developmental stages. nih.gov Untargeted metabolomics data has shown that this compound is one of the most significantly upregulated small molecules during the development of D. discoideum. nih.govnih.gov While present at low levels in the mound and slug stages, its concentration increases dramatically in the fruiting body, where it is involved in promoting spore dormancy. biologists.comnih.gov Total cytokinin levels, including this compound, are found to be highest during the germination phase. nih.govnih.gov

The detailed quantitative data generated by UHPLC-HRMS/MS allows for a precise understanding of the metabolic dynamics of this compound. For example, one study detected low levels of this compound in the mound and slug stages, with concentrations approximately 38-fold lower than those found in the mature fruiting body. nih.gov This highlights the specific upregulation of its biosynthesis during culmination. The ability to distinguish between intracellular and extracellular metabolite concentrations also provides insights into its function as a secreted signaling molecule. researchgate.net

The table below summarizes the findings from a comprehensive profiling study of cytokinins in D. discoideum, illustrating the dynamic changes in the levels of this compound and related compounds throughout its life cycle.

Table 1: Profile of Cytokinins Detected in Dictyostelium discoideum via UHPLC-HRMS/MS

CompoundDetected Life Cycle Stages Where PresentKey Findings
This compound (DA) Mound, Slug, Fruiting Body, GerminationOne of the most significantly upregulated metabolites during development. nih.govnih.gov Levels are highest in the fruiting body and during germination. nih.gov
N6-isopentenyladenine (iP) Growth, Aggregation, and other stagesThe most dominant type of cytokinin detected during the growth and aggregation stages. nih.govnih.gov Acts as a precursor for other cytokinins. nih.gov
N6-isopentenyladenine-9-riboside (iPR) All life cycle stagesDetected throughout the life cycle, indicating a role in the core cytokinin metabolic pathway. nih.gov
N6-isopentenyladenine-9-riboside-5′ phosphate (B84403) (iPRP) All life cycle stagesDetected throughout the life cycle; part of the iP-type cytokinin family. nih.gov
cis-Zeatin (cZ) All life cycle stagesA classic cytokinin found in Dictyostelium, though typically in lower abundance than iP-type cytokinins. nih.gov
2-methylthio-N6-isopentenyladenine (2MeSiP) All life cycle stagesA modified cytokinin detected across the life cycle, suggesting complex metabolic pathways. nih.gov

This table is generated based on findings reported in studies utilizing UHPLC-(ESI+)-HRMS/MS for cytokinin profiling in Dictyostelium discoideum. nih.govnih.gov

Future Directions in Discadenine Research

Elucidation of Unidentified Biosynthetic Genes and Enzymes (e.g., Discadenine Synthase)

A primary focus for future research is the complete elucidation of the this compound biosynthetic pathway, including the definitive identification of all involved genes and enzymes. While the enzyme responsible for the final step in this compound synthesis, this compound synthase, has been enzymatically characterized, the gene encoding it remains to be identified. wikipedia.orgpnas.orgresearchgate.net

This compound synthase, also known as S-adenosyl-L-methionine:N6-(Δ2-isopentenyl)-adenine 3-(3-amino-3-carboxypropyl)-transferase, catalyzes the transfer of a 3-amino-3-carboxypropyl group from S-adenosyl-L-methionine (SAM) to N6-(Δ2-isopentenyl)-adenine (iP). ontosight.aiqmul.ac.uk This crucial step converts the precursor iP into the active this compound molecule. wikipedia.orgontosight.ai The enzyme belongs to the transferase family and has been classified under EC number 2.5.1.24. wikipedia.orgqmul.ac.uk

Early studies successfully demonstrated the cell-free biosynthesis of this compound, providing foundational knowledge about the enzymatic reaction. wikipedia.org However, despite this progress, the specific gene that codes for this compound synthase has not yet been pinpointed within the Dictyostelium genome. pnas.orgresearchgate.net Identifying this gene is a critical step that will enable more targeted genetic and molecular studies.

Future research will likely employ a combination of genomic, transcriptomic, and proteomic approaches to identify the this compound synthase gene and other potential unidentified players in the biosynthetic pathway. The identification of these genes will not only solidify our understanding of how this compound is produced but also open up new avenues for studying the evolution of this unique signaling molecule.

Comprehensive Characterization of Regulatory Mechanisms in Biosynthesis and Catabolism

Understanding how the synthesis and breakdown of this compound are controlled is another key area for future investigation. The levels of this compound are tightly regulated throughout the life cycle of Dictyostelium discoideum, suggesting sophisticated control mechanisms at both the biosynthetic and catabolic levels. biologists.comnih.gov

Studies have shown that the enzymes responsible for the synthesis of this compound and its precursor, iP, are developmentally regulated. nih.gov Their activity peaks after the onset of culmination, the stage where the fruiting body begins to form. nih.govnih.gov This temporal regulation indicates that the expression of the biosynthetic genes is likely controlled by developmental signals. Future work will need to identify the specific transcription factors and signaling pathways that govern the expression of these genes.

The biosynthesis of this compound is also linked to the availability of its precursors. asm.org For instance, 5'-AMP, a direct precursor in the biosynthesis of the isopentenyl side chain, can be derived from the hydrolysis of cyclic AMP (cAMP), a major signaling molecule in Dictyostelium. asm.org This suggests a potential regulatory link between cAMP signaling and this compound production.

On the other side of the equation, the mechanisms of this compound catabolism are largely unknown. Identifying the enzymes and pathways responsible for breaking down this compound is crucial for understanding how its signal is terminated. Future research will need to focus on identifying these catabolic enzymes and the factors that regulate their activity. A complete picture of this compound homeostasis requires a thorough understanding of both its synthesis and degradation.

Deeper Understanding of Mechanistic Interactions in Signal Transduction Pathways

This compound exerts its effects by interacting with specific signal transduction pathways. frontiersin.org A deeper mechanistic understanding of these interactions is a major goal for future research. In Dictyostelium, the this compound signal is thought to be mediated by the histidine kinase DhkB. frontiersin.orgasm.org

The current model suggests that cytokinin, including this compound, is perceived by an unknown receptor, which then initiates a downstream phosphorelay through the interaction of DhkB and the adenylyl cyclase AcrA. frontiersin.org This ultimately leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). frontiersin.orgmdpi.com PKA activation is a key event that triggers the encapsulation of spores. frontiersin.org

While this model provides a framework, many details of the mechanistic interactions remain to be elucidated. The direct receptor for this compound has not yet been identified. Understanding how this compound binds to its receptor and how this binding event activates DhkB is a critical missing piece of the puzzle. Furthermore, the precise molecular interactions between DhkB, AcrA, and other signaling components are not fully understood. mdpi.com

Future studies will likely involve a combination of genetic, biochemical, and structural biology approaches to dissect these interactions. Identifying the this compound receptor and characterizing its binding properties will be a significant breakthrough. Elucidating the step-by-step molecular events that occur after receptor activation will provide a much clearer picture of how this signaling pathway operates.

Expanding Functional Characterization in Diverse Biological Contexts

While the primary role of this compound as a spore germination inhibitor and an inducer of sporulation in Dictyostelium discoideum is well-established, its potential functions in other biological contexts remain largely unexplored. asm.orgbiologists.com Future research should aim to expand the functional characterization of this compound beyond this specific slime mold.

Studies have shown that this compound is present in other Dictyostelium species, such as D. purpureum and D. mucoroides, but not in others like D. minutum. asm.org This differential distribution suggests that the role of this compound may vary even within the same genus. Comparative studies across different species could provide valuable insights into the evolution of its function.

Furthermore, given that this compound is a modified cytokinin, it is plausible that it could have biological activity in other organisms, including plants and even animals. biologists.comoup.com Although this compound itself has not been found in plants, it exhibits cytokinin activity in tobacco callus assays. biologists.com This raises the intriguing possibility of cross-kingdom signaling or the existence of similar molecules with related functions in other organisms.

Future research could involve testing the effects of this compound on a wider range of organisms and cell types. Investigating whether other organisms have the enzymatic machinery to produce or respond to this compound could reveal novel biological roles for this compound. The discovery of this compound or related molecules in other biological systems would significantly broaden our understanding of its importance in nature.

Q & A

Q. What experimental approaches are recommended to confirm the biosynthetic pathway of discadenine in Dictyostelium species?

  • Methodology : Use isotopic labeling (e.g., 13C^{13}\text{C}- or 15N^{15}\text{N}-labeled precursors like S-adenosyl-L-methionine) paired with enzymatic assays to track metabolite conversion. Monitor intermediates via high-performance liquid chromatography (HPLC) or mass spectrometry. Validate enzyme activity of this compound synthase using recombinant protein expression and kinetic analysis .
  • Data Analysis : Compare retention times and fragmentation patterns with known standards. Apply Michaelis-Menten kinetics to quantify enzyme efficiency.

Q. How can researchers distinguish this compound from structurally similar cytokinins in plant or microbial systems?

  • Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, focusing on unique moieties like the methylthioadenosine group. Pair with thin-layer chromatography (TLC) under standardized solvent systems (e.g., butanol:acetic acid:water) .
  • Data Contradiction Tip : If spectral data conflicts with literature, re-isolate the compound under inert conditions to rule out oxidation artifacts.

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s role across developmental stages of Dictyostelium discoideum?

  • Methodology : Design longitudinal studies comparing wild-type and this compound synthase knockout strains. Use RNA sequencing to identify differentially expressed genes during spore maturation vs. vegetative growth. Validate via CRISPR-Cas9 mutagenesis and phenotypic assays (e.g., spore viability counts) .
  • Statistical Framework : Apply ANOVA to assess variance across biological replicates. Use Benjamini-Hochberg correction for multiple hypothesis testing in transcriptomic data .

Q. How can cross-kingdom functional studies of this compound address discrepancies in its signaling mechanisms?

  • Methodology : Conduct comparative metabolomics in Dictyostelium, plants, and fungi using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Test receptor-binding affinity via surface plasmon resonance (SPR) with purified cytokinin receptors .
  • Data Interpretation : Use phylogenetic analysis to correlate this compound’s structural conservation with functional divergence. Highlight outliers (e.g., receptor mutants) to refine signaling models .

Q. What controls are essential when investigating this compound’s stability under varying pH and temperature conditions?

  • Methodology : Perform accelerated stability testing using forced degradation (e.g., 40°C/75% RH for 4 weeks). Quantify degradation products via ultra-high-performance LC (UHPLC) with diode-array detection. Include negative controls (e.g., heat-inactivated enzyme preparations) .
  • Error Mitigation : Calculate percent recovery using internal standards (e.g., deuterated this compound) to correct for matrix effects .

Methodological Best Practices

  • Literature Review : Use databases like PubMed and Web of Science with Boolean operators (e.g., "this compound AND (biosynthesis OR signaling)") to avoid selection bias. Exclude non-peer-reviewed sources .
  • Experimental Reproducibility : Document protocols in electronic lab notebooks with version control. Share raw data in repositories like Zenodo or Figshare to align with FAIR principles .
  • Ethical Compliance : For studies involving genetically modified organisms (GMOs), obtain institutional biosafety committee approval and disclose conflicts of interest .

Data Presentation Standards

  • Tables : Include retention times, m/z values, and statistical significance thresholds (e.g., p < 0.05) for metabolomic data. Use footnotes to explain abbreviations .
  • Figures : Label enzymatic pathways with KEGG identifiers. Use error bars (±SEM) for biological replicates in dose-response curves .

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